molecular formula C14H18N2O B6973437 3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzonitrile

3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzonitrile

Cat. No.: B6973437
M. Wt: 230.31 g/mol
InChI Key: DLMKYIXTWNFTMG-UHFFFAOYSA-N
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Description

3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile moiety and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of a benzonitrile derivative with a cyclobutyl-containing intermediate. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclobutyl ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzonitrile moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.

    Reduction: Conversion to 3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzylamine
  • 3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzoic acid
  • 3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzamide

Uniqueness

3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzonitrile is unique due to its combination of a benzonitrile moiety and a cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[2-(3-hydroxycyclobutyl)ethylamino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-9-12-2-1-3-13(6-12)10-16-5-4-11-7-14(17)8-11/h1-3,6,11,14,16-17H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMKYIXTWNFTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CCNCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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